molecular formula C17H20N2O2S B5527394 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5527394
M. Wt: 316.4 g/mol
InChI Key: PWPJQEHVHBSASE-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiazol-4(5H)-one derivatives often involves multicomponent reactions or Knoevenagel condensation processes. These methods are valued for their step-economy, cost-effectiveness, and the ability to introduce a variety of functional groups into the thiazolone backbone, enabling the exploration of biological activities. For instance, a similar compound, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, was synthesized using a one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine, showcasing the adaptability of this synthesis approach (Sydorenko et al., 2022).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Studies have demonstrated the potential of various thiazolidinone derivatives, including compounds similar to 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, as antimicrobial and antifungal agents. Specifically, compounds with the thiazol-4(5H)-one core have shown significant antimicrobial activity against a range of bacterial and fungal strains. This suggests that derivatives like 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one could be promising candidates for the development of new antimicrobial and antifungal medications, addressing the growing concern over antibiotic resistance. The structural versatility of these compounds allows for the synthesis of a wide array of derivatives,potentially enhancing their biological activity and specificity against various pathogens. Further research and development in this area could lead to the discovery of novel therapeutic agents, contributing significantly to the field of infectious disease treatment. The synthesis and biological evaluation of thiazolidinone derivatives highlight their potential as a novel class of antimicrobial compounds, offering a new avenue for drug discovery and development against resistant microbial strains (Suresh, Lavanya, & Rao, 2016).

Antioxidant Properties

Another significant area of application for thiazolidinone derivatives, including 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, is their potential as antioxidants. These compounds have been studied for their efficacy in protecting against oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. The ability of these derivatives to act as antioxidants could be harnessed in the development of treatments or supplements aimed at mitigating oxidative damage and enhancing cellular defense mechanisms. The structural attributes of thiazolidinone derivatives, such as their electronic configuration and molecular geometry, contribute to their antioxidant activity, offering a promising foundation for the design of potent antioxidant agents (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).

Anticancer Activity

Research has also indicated the potential of thiazolidinone derivatives in cancer therapy. Compounds structurally related to 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one have been evaluated for their anticancer properties, with some derivatives demonstrating the ability to inhibit the proliferation of various cancer cell lines. These findings open up possibilities for the development of new anticancer agents based on the thiazolidinone scaffold, potentially offering novel mechanisms of action against cancer cells. The exploration of these compounds in cancer research could lead to the identification of new therapeutic targets and strategies for combating cancer (Desai, Jadeja, & Khedkar, 2022).

properties

IUPAC Name

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-21-14-9-5-4-8-13(14)12-15-16(20)18-17(22-15)19-10-6-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPJQEHVHBSASE-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2-Ethoxyphenyl)methylidene]-2-(piperidin-1-YL)-4,5-dihydro-1,3-thiazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.